molecular formula C10H20BrN3 B14179132 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 913618-73-2

1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14179132
CAS No.: 913618-73-2
M. Wt: 262.19 g/mol
InChI Key: ZLMOVRTYRKJJNV-PPHPATTJSA-N
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Description

1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with bromoethane to form 1-ethyl-3-methylimidazole. This intermediate is then subjected to a nucleophilic substitution reaction with bromoethane to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This makes it particularly useful in certain applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

913618-73-2

Molecular Formula

C10H20BrN3

Molecular Weight

262.19 g/mol

IUPAC Name

1-ethyl-3-[[(2S)-pyrrolidin-2-yl]methyl]-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C10H19N3.BrH/c1-2-12-6-7-13(9-12)8-10-4-3-5-11-10;/h6-7,10-11H,2-5,8-9H2,1H3;1H/t10-;/m0./s1

InChI Key

ZLMOVRTYRKJJNV-PPHPATTJSA-N

Isomeric SMILES

CC[NH+]1CN(C=C1)C[C@@H]2CCCN2.[Br-]

Canonical SMILES

CC[NH+]1CN(C=C1)CC2CCCN2.[Br-]

Origin of Product

United States

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